Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H6F3NO2Na. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-(trifluoromethyl)pyridine-2-carboxylic acid+NaOH→Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate+H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Sodium 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
- Sodium 2-(5-(trifluoromethyl)pyridin-3-yl)acetate
- Sodium 2-(5-(trifluoromethyl)pyridin-4-yl)acetate
Comparison: Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and overall efficacy in various applications .
Properties
IUPAC Name |
sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJHUQFVDXIBH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956366-39-4 |
Source
|
Record name | sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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